![molecular formula C25H32N2O6 B11159832 N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11159832.png)
N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N~1~-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that features a unique combination of isoquinoline and chromene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide typically involves multiple steps. One common approach starts with the preparation of 4-hydroxycoumarin derivatives. For instance, 4-hydroxycoumarin can be reacted with ethyl bromoacetate in the presence of potassium carbonate to form ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate. This intermediate is then hydrolyzed to yield 2-(2-oxo-2H-chromen-4-yloxy)acetic acid .
The next step involves the coupling of this intermediate with an appropriate amine, such as 4a-hydroxyoctahydro-2(1H)-isoquinoline, under suitable conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide and chromene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N~1~-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N1-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with molecular targets such as enzymes and receptors. The isoquinoline and chromene moieties can bind to active sites, modulating the activity of these targets. This interaction can influence various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4a-Hydroxyoctahydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
- **N-[2-(4a-Hydroxyoctahydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
- **N-(2-{[2-(4a-Hydroxyoctahydro-2(1H)-isoquinolinyl)-2-oxoethyl]amino}-2-oxoethyl)-2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanamide
Uniqueness
N~1~-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is unique due to its specific combination of isoquinoline and chromene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H32N2O6 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C25H32N2O6/c1-2-5-17-12-24(30)33-21-13-19(7-8-20(17)21)32-16-22(28)26-14-23(29)27-11-10-25(31)9-4-3-6-18(25)15-27/h7-8,12-13,18,31H,2-6,9-11,14-16H2,1H3,(H,26,28) |
InChI Key |
XROQVGLKUMWXNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)N3CCC4(CCCCC4C3)O |
Origin of Product |
United States |
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